2,6-Difluorophenylacetic acid

Catalog No.
S705375
CAS No.
85068-28-6
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenylacetic acid

CAS Number

85068-28-6

Product Name

2,6-Difluorophenylacetic acid

IUPAC Name

2-(2,6-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

FUGDCKXBUZFEON-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)F

Synthesis of α-Azidoacetophenones

One documented application of 2,6-DFPA is its role as a starting material in the synthesis of α-azidoacetophenones. These molecules contain an azide group (N3) attached to the carbon atom adjacent to the carbonyl group (C=O) of an acetophenone. α-Azidoacetophenones have potential applications in various areas of research, including:

  • Drug discovery: They can serve as precursors for the synthesis of novel therapeutic agents due to the reactivity of the azide group, which allows for further modifications and incorporation into drug candidates [].
  • Bioconjugation: The azide group can be used to attach the molecule to other biomolecules or materials through click chemistry, a powerful tool for creating complex bioconjugates for various applications [].

Synthesis of N-(2,6-Difluorobenzyl)-N′-(1H-5-indazolyl)urea

Another documented use of 2,6-DFPA is in the synthesis of N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea. This molecule belongs to the class of urea derivatives, which possess a wide range of potential biological activities. The specific applications of this particular molecule are still under investigation, but research suggests potential in areas like:

  • Medicinal chemistry: Urea derivatives have been shown to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities [].

2,6-Difluorophenylacetic acid is a fluorinated aromatic compound with the chemical formula C8H6F2O2C_8H_6F_2O_2 and a molecular weight of 172.13 g/mol. This compound features two fluorine atoms located at the 2 and 6 positions of the phenyl ring, which enhances its acidity and reactivity compared to non-fluorinated analogs. It appears as white crystals with a melting point ranging from 98 to 101 °C .

The primary chemical reaction involving 2,6-difluorophenylacetic acid is its oxidative decarboxylation, which can be initiated using persulfate. This reaction generates a difluorobenzyl radical that can subsequently react with alkenes or imines, facilitating the introduction of difluoromethylene groups into various molecular frameworks . The versatility of this decarboxylative reaction allows it to be conducted in aqueous solutions, making it suitable for various organic synthesis applications .

The synthesis of 2,6-difluorophenylacetic acid can be achieved through several methods. One notable route involves the reaction of 1,2,3-trifluorobenzene with ethyl cyanoacetate in the presence of sodium hydroxide or sodium hydride. This multistep process yields the desired compound along with some byproducts . The conditions for this synthesis typically require careful control to optimize yield and purity.

This compound serves as a valuable building block in organic synthesis, particularly in medicinal chemistry and biochemistry research. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced biological activity or stability . Additionally, it is used in materials science for creating functionalized polymers and other advanced materials.

2,6-Difluorophenylacetic acid shares structural similarities with several other fluorinated phenylacetic acids. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2,4,6-Trifluorophenylacetic acid209991-63-91.00Contains three fluorine atoms; more reactive
2-(2,6-Difluoro-3-methylphenyl)acetic acid261943-97-91.00Contains a methyl group; alters steric properties
2-(2-Fluoro-5-methylphenyl)acetic acid203314-27-60.97Contains one fluorine atom; different substitution pattern
2-(2,4-Difluoro-3-methylphenyl)acetic acid1000545-11-81.00Contains two fluorine atoms; altered electronic properties

The unique positioning of fluorine atoms in 2,6-difluorophenylacetic acid not only affects its reactivity but also its biological activity compared to these similar compounds.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85068-28-6

Wikipedia

2,6-Difluorophenylacetic acid

Dates

Modify: 2023-08-15

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